molecular formula C14H12O2 B12008629 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol CAS No. 65184-67-0

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol

Cat. No.: B12008629
CAS No.: 65184-67-0
M. Wt: 212.24 g/mol
InChI Key: XAXUZULEMMAVME-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol is a chemical compound of interest in organic and medicinal chemistry research. It features the 2-benzofuran-1(3H)-one core, also known as a phthalide, which is recognized as a privileged scaffold in drug discovery due to its presence in compounds with a wide spectrum of biological activities . Researchers value this phthalide scaffold for its potential as a key intermediate in the synthesis of more complex heterocyclic systems, such as isoindolo[2,1-a]quinoline derivatives and other fused ring structures . The structural motif is found in compounds studied for various properties, including antioxidant, anti-HIV-1, antileishmanial, and antifungal activities, highlighting its significance in the development of new pharmacological tools . Furthermore, structurally similar spiro-fused benzofuran derivatives have been investigated for potential therapeutic applications, such as antidepressants, underscoring the research value of this chemical class . This product is provided as part of a collection of rare and unique chemicals for early discovery research. As an analytical standard for this compound is not established, researchers are responsible for confirming product identity and/or purity prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65184-67-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-phenyl-1,3-dihydro-2-benzofuran-1-ol

InChI

InChI=1S/C14H12O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13-15H

InChI Key

XAXUZULEMMAVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Phenyl 1,3 Dihydro 2 Benzofuran 1 Ol

Ring-Opening Reactions of the Dihydrobenzofuran Core

The dihydrobenzofuran core of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol is susceptible to ring-opening reactions, a transformation that is synthetically valuable for accessing ortho-functionalized phenol (B47542) derivatives. acs.org These reactions often involve the cleavage of the C-O bond within the heterocyclic ring.

Nickel-catalyzed ring-opening reactions of benzofurans with silanes have been shown to produce 2-vinylphenols. acs.org While this has been demonstrated on various benzofuran (B130515) derivatives, the specific application to this compound would be expected to yield ortho-substituted phenols. The reaction conditions, particularly the choice of ligand, are critical for the success of these transformations. acs.org For instance, the use of a monodentate phosphine (B1218219) ligand like PCy3 has proven effective in similar systems. acs.org

Palladium-catalyzed processes can also induce the ring-opening of benzofurans, leading to C-O bond cleavage. researchgate.net Mechanistic studies suggest that these reactions can proceed through carbopalladation of the benzofuran ring. researchgate.net Furthermore, acid-catalyzed cascade processes have been developed that incorporate the ring-opening of the benzofuran scaffold to construct complex cyclopentenones. researchgate.net

The following table summarizes representative conditions for the ring-opening of benzofuran systems, which could be adapted for this compound.

Catalyst/ReagentProduct TypeReference
Nickel Catalyst / Silaneortho-Alkenyl Phenol acs.org
Palladium Catalyst2-(3-indolylmethyl)phenols researchgate.net
Acid CatalystCyclopentenones researchgate.net

Derivatization at the Hydroxyl Group (e.g., acetylation, etherification)

The hydroxyl group at the 1-position of this compound is a key site for derivatization, allowing for the introduction of various functional groups through reactions such as acetylation and etherification. These modifications can significantly alter the molecule's properties and subsequent reactivity.

Acetylation: The hydroxyl group can be readily acetylated using standard acetylating agents. For instance, in a broader study on the derivatization of hydroxyl groups in complex mixtures, acetic anhydride (B1165640) in acetone (B3395972) has been used to form acetate (B1210297) esters of non-sterically hindered phenols and alcohols. nih.gov This method is highly chemoselective for the hydroxyl group. nih.gov

Etherification: While specific examples for the etherification of this compound are not prevalent in the literature, general methods for the etherification of alcohols are applicable. These typically involve the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The derivatization of the hydroxyl group is a fundamental transformation that expands the synthetic utility of this scaffold.

Transformations Involving the Phenyl Moiety (e.g., substitution, functionalization)

The phenyl group attached at the 3-position of the dihydrobenzofuran ring offers another avenue for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto this aromatic ring, although the directing effects of the existing substituent and the reaction conditions will influence the regioselectivity of these transformations.

Furthermore, cross-coupling reactions, such as the Suzuki or Heck reaction, could be utilized if the phenyl ring is pre-functionalized with a suitable group, such as a halide. These reactions would allow for the formation of new carbon-carbon bonds, enabling the connection of the this compound scaffold to other molecular fragments.

Reactions at the Benzofuran Ring System (e.g., regioselective functionalization)

The benzofuran ring system itself can be a site for further functionalization. The regioselectivity of these reactions is a key consideration. For instance, the synthesis of 3-acylbenzofurans has been achieved from 2-hydroxychalcones through a rearrangement and subsequent transformation of a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov Depending on the reaction conditions, either 3-formylbenzofurans or 3-acylbenzofurans can be selectively produced. nih.gov

The development of methods for the regioselective functionalization of the benzofuran nucleus is an active area of research. rsc.org For example, palladium and nickel-catalyzed cross-coupling reactions have been used to introduce substituents at specific positions of the benzofuran ring. rsc.org

Tautomerism and Isomerization Phenomena (e.g., prototropy)

The structure of this compound allows for the possibility of ring-chain tautomerism. The hydroxyl group can exist in equilibrium with an open-chain aldehyde form. This tautomeric equilibrium is a known phenomenon in related phthalide (B148349) systems. mdpi.com

Furthermore, isomerization reactions can occur. For example, under acidic conditions, 2,3-dihydrobenzofurans can undergo aromatization. nih.gov In some cases, epimerization at the acetal (B89532) center of substituted dihydrofurans has been observed, particularly in the presence of Lewis acids. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Radical reactions have been employed for the synthesis of benzofuran derivatives. nih.gov In these processes, a phenyl radical can be generated, which then cyclizes to form the benzofuran ring system. nih.gov While this is a synthetic route to the core structure, radical pathways could also be involved in the transformations of this compound itself, particularly under conditions that favor radical generation. For instance, reactions involving single-electron transfer (SET) processes could lead to radical intermediates that undergo subsequent transformations.

Concerted Metalation-Deprotonation Mechanisms

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway in transition-metal catalyzed C-H activation reactions. This process is particularly relevant for high-valent, late transition metals such as palladium(II). In a typical CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state. This mechanism is distinct from others as it does not involve the formation of a metal hydride intermediate. Instead, a base, often a carboxylate or carbonate, assists in the deprotonation of the substrate.

While the CMD mechanism has been extensively studied for a variety of aromatic and heterocyclic compounds, its specific application to this compound as a substrate has not been detailed in available research. The reactivity of the C-H bonds on both the phenyl and benzofuran moieties of this molecule under palladium catalysis could theoretically proceed via a CMD pathway, but this remains a hypothetical scenario without direct evidence.

Role of Intermediates in Reaction Pathways

The transformation of benzofuran derivatives often involves various reactive intermediates that dictate the final product. In the context of the synthesis of related structures, several key intermediates are frequently proposed. For instance, in palladium-catalyzed syntheses of benzofurans, organopalladium intermediates are central to the reaction mechanism.

The compound this compound is a hemiacetal, and its reactivity is expected to be influenced by its equilibrium with the ring-opened aldehyde form, 2-(hydroxymethyl)benzaldehyde (B1295816) bearing a phenyl group. This aldehyde-hemiacetal equilibrium is a critical aspect of its chemistry.

In the synthesis of 1,3-dihydro-2-benzofurans (also known as isobenzofurans), common strategies involve the cyclization of precursors such as o-substituted benzyl (B1604629) alcohols or aldehydes. For example, the synthesis of this compound can be envisioned through the reduction of 3-phenylphthalide. In such a reduction, the lactone is converted to the hemiacetal, and this transformation proceeds through intermediate stages that are typically not isolated but are crucial for the reaction to occur.

However, specific studies identifying and characterizing intermediates in the transformation pathways starting from this compound are not available. The potential reactions of this compound, such as oxidation to the corresponding lactone (3-phenylphthalide) or its use in further coupling reactions, would undoubtedly involve transient intermediates, but their explicit nature and role remain subjects for future investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 3-Phenylphthalide, various NMR techniques provide a complete picture of its molecular connectivity and environment of each nucleus.

The ¹H NMR spectrum of 3-Phenylphthalide displays distinct signals corresponding to the ten protons in the molecule, distributed across the benzofuran (B130515) system and the pendant phenyl ring. The aromatic region of the spectrum, typically between 7.2 and 8.0 ppm, is complex due to the coupling between adjacent protons. The most downfield signal, a doublet around 7.95 ppm, is characteristic of the proton at the C4 position, which is deshielded by the adjacent carbonyl group. The methine proton at the C3 position, being adjacent to both an oxygen atom and the phenyl ring, appears as a singlet at approximately 6.53 ppm. The protons of the phenyl group and the remaining protons of the bicyclic ring system resonate in the range of 7.20-7.70 ppm.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylphthalide

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-3~6.53s
H-4~7.95d
H-5~7.70t
H-6~7.56t
H-7~7.41d
H-2', H-6'~7.38m
H-3', H-4', H-5'~7.38m

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on the 14 carbon atoms of 3-Phenylphthalide. The most characteristic signal is that of the carbonyl carbon (C1) of the lactone, which appears significantly downfield at approximately 170-171 ppm. The methine carbon (C3), bonded to both the phenyl group and the oxygen atom, resonates around 82-83 ppm. The remaining twelve carbons, all part of the aromatic systems, are found in the typical range of 120-150 ppm. The quaternary carbons of the benzofuran moiety, C3a and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylphthalide

Carbon AssignmentChemical Shift (δ, ppm)
C1 (C=O)~170.5
C3~82.5
C3a~149.8
C4~125.8
C5~134.5
C6~129.5
C7~122.0
C7a~129.2
C1'~137.9
C2', C6'~127.0
C3', C5'~129.1
C4'~128.8

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

While specific 2D NMR experimental data for 3-Phenylphthalide is not extensively published, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, strong cross-peaks would be observed between H-4, H-5, H-6, and H-7 on the benzofuran ring, confirming their connectivity in the ortho-disubstituted benzene (B151609) ring. Similarly, correlations among the protons on the C3-phenyl group would be visible.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton at ~6.53 ppm to the carbon at ~82.5 ppm, confirming the C3-H3 assignment).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. Key HMBC correlations would include the methine proton (H3) showing a cross-peak to the carbonyl carbon (C1) and the quaternary carbon of the phenyl ring (C1'). The proton at C4 would show a correlation to the carbonyl carbon (C1) and the quaternary carbon C7a, confirming the structure of the lactone ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 3-Phenylphthalide is dominated by a very strong absorption band characteristic of the lactone carbonyl (C=O) stretch.

Key vibrational modes observed in the spectrum include:

C=O Stretch: A strong, sharp absorption band is typically observed in the region of 1760-1780 cm⁻¹. This is a hallmark of a five-membered ring lactone (γ-lactone), confirming the cyclic ester functionality.

C-O Stretch: The C-O-C stretching vibrations of the ester group typically appear in the 1000-1300 cm⁻¹ range.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H stretching on the aromatic rings.

Aromatic C=C Bending: Several sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon bond stretching within the aromatic rings.

Table 3: Key IR Absorption Bands for 3-Phenylphthalide

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
~3070Aromatic C-H StretchMedium
~1770C=O Lactone StretchStrong, Sharp
~1600, 1470Aromatic C=C BendingMedium-Strong
~1285Aryl C-O StretchStrong
~1050C-O-C StretchStrong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 3-Phenylphthalide, electron ionization (EI) mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pathway.

The mass spectrum shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 210, which corresponds to the molecular formula C₁₄H₁₀O₂. ug.edu.ghnih.gov The fragmentation is driven by the stability of the resulting ions. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 105. ug.edu.ghnih.gov

Key fragmentation steps include:

Formation of the Benzoyl Cation: The molecular ion undergoes cleavage to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is a common fragmentation for compounds containing a phenyl ketone or related moiety and is typically the base peak.

Loss of a Formyl Radical: A fragment at m/z 181 can be observed, corresponding to the loss of a formyl radical (•CHO) from the molecular ion.

Formation of Phthaloyl-type Fragments: A significant peak is often seen at m/z 165, which can be attributed to the loss of the formyl radical followed by the loss of an oxygen atom, or other complex rearrangements related to the phthalate structure. ug.edu.ghnih.gov

Table 4: Major Fragments in the Mass Spectrum of 3-Phenylphthalide

m/zProposed Fragment IonRelative Intensity
210[C₁₄H₁₀O₂]⁺ (Molecular Ion)High
181[M - CHO]⁺Medium
165[C₁₃H₉O]⁺High
105[C₆H₅CO]⁺ (Benzoyl Cation)Base Peak (100%)
77[C₆H₅]⁺ (Phenyl Cation)High

X-ray Crystallography for Solid-State Structural Determination

While crystal structures for numerous derivatives of phthalides and benzofurans have been reported, detailed crystallographic data for the unsubstituted parent compound, 3-Phenylphthalide, is not widely available in published literature. ug.edu.ghug.edu.ghresearchgate.net However, based on the structures of closely related compounds, several key features of its solid-state structure can be predicted:

Planarity: The benzofuran ring system is expected to be largely planar.

Dihedral Angle: The phenyl ring at the C3 position would be twisted out of the plane of the benzofuran system. The dihedral angle between the mean plane of the phthalide (B148349) group and the phenyl ring is a key conformational parameter. In related structures like N-phenylphthalimides, this angle can range from approximately 60° to 85°. ug.edu.ghug.edu.ghresearchgate.net

Crystal Packing: In the solid state, molecules would likely be packed together through intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking between the aromatic rings of adjacent molecules.

A definitive analysis would require single-crystal X-ray diffraction data, which would provide precise unit cell dimensions (a, b, c, α, β, γ), the space group, and the exact atomic coordinates.

Stereochemical Investigations of 3 Phenyl 1,3 Dihydro 2 Benzofuran 1 Ol

Diastereomer Synthesis, Separation, and Characterization

The synthesis of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol and its substituted analogs often results in the formation of a racemic mixture of diastereomers, typically designated as syn and anti isomers. The relative orientation of the phenyl group at the C3 position and the hydroxyl group at the C1 position dictates the diastereomeric form.

The generation of these diastereomers can be achieved through various synthetic routes, commonly involving the reduction of a corresponding ketone precursor, 3-phenyl-2-benzofuran-1(3H)-one. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.

Separation of the resulting syn and anti diastereomers is a critical step for their individual characterization and use in further stereoselective applications. A common strategy involves converting the diastereomeric alcohols into derivatives, such as silyl (B83357) ethers, which can alter their physical properties sufficiently to allow for separation by standard chromatographic techniques like column chromatography or preparative thin-layer chromatography (TLC). ias.ac.innih.govresearchgate.net For instance, the diastereomeric mixture can be reacted with a silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. ias.ac.in The resulting silylated diastereomers often exhibit different retention factors (Rƒ) on silica (B1680970) gel, facilitating their isolation. nih.gov

Once separated, characterization of the individual diastereomers relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the protons on the dihydrobenzofuran ring, particularly H1 and H3, results in distinct coupling constants and chemical shifts for the syn and anti isomers, allowing for unambiguous structural assignment.

Table 1: Illustrative Diastereomer Separation and Characterization

Step Description Technique/Reagent Outcome Reference
Synthesis Reduction of a ketone precursor to yield a mixture of syn and anti alcohol diastereomers. e.g., NaBH₄ Racemic mixture of diastereomers. General Knowledge
Derivatization Conversion of the alcohol mixture to silyl ethers to facilitate separation. TBDMS-Cl, Imidazole Mixture of diastereomeric silyl ethers with differing physical properties. ias.ac.in
Separation Isolation of individual diastereomeric derivatives. Preparative TLC or Column Chromatography Pure, separated diastereomeric derivatives. nih.govresearchgate.net

| Characterization | Spectroscopic analysis to confirm the structure and relative stereochemistry of each isomer. | ¹H NMR, ¹³C NMR | Distinct spectra confirming syn and anti configurations. | ias.ac.in |

Enantioselective Synthesis Strategies and Chiral Induction

Achieving enantiopure forms of this compound requires sophisticated enantioselective synthesis strategies that induce chirality during the formation of the heterocyclic ring or subsequent functionalization. These methods bypass the need for resolving racemic mixtures, which inherently involves discarding at least 50% of the material. wikipedia.org

One powerful approach involves asymmetric catalysis. For the broader class of dihydrobenzofurans, palladium-catalyzed reactions have proven effective. For example, an intramolecular Heck-Matsuda reaction can be rendered enantioselective by using chiral N,N-ligands. nih.gov This strategy facilitates the creation of a stereogenic center with high enantiomeric ratios (er). nih.gov

Organocatalysis presents another robust avenue for chiral induction. Cinchona alkaloid-derived squaramide catalysts have been successfully employed in enantioselective intramolecular oxa-Michael reactions of enones to construct the dihydrobenzofuran core with excellent yields and high enantioselectivities. organic-chemistry.org While these examples apply to substituted dihydrobenzofurans, the principles of chiral ligand or organocatalyst-controlled cyclization are directly applicable to the synthesis of enantiomerically enriched this compound.

The key to these strategies is the transfer of chirality from the catalyst to the substrate, creating a transition state that energetically favors the formation of one enantiomer over the other.

Table 2: Enantioselective Synthesis Approaches for Dihydrobenzofuran Scaffolds

Strategy Catalyst/Reagent Type Key Reaction Potential Outcome Reference
Asymmetric Metal Catalysis Palladium catalyst with chiral N,N-ligands Intramolecular Heck-Matsuda Reaction High enantiomeric ratios (e.g., up to 99:1 er). nih.gov
Organocatalysis Cinchona squaramide-based catalysts Intramolecular Oxa-Michael Reaction High yields and enantioselectivities. organic-chemistry.org

| Chiral Auxiliary | Use of a covalently bonded chiral group | Asymmetric Aldol or Michael reactions | Diastereoselective formation of the target structure. | General Knowledge |

Conformational Analysis of the Dihydrobenzofuran Ring System

The biological activity and stereochemical behavior of this compound are intrinsically linked to the conformation of its bicyclic dihydrobenzofuran ring system. This system consists of a benzene (B151609) ring fused to a five-membered dihydropyran ring.

X-ray crystallography studies on related dihydrobenzofuran derivatives show that the fused ring system is nearly planar. nih.gov The five-membered ring typically adopts an "envelope" or "twist" conformation to minimize steric strain, where one or two atoms deviate from the plane formed by the other atoms. In a related compound, 3-(diphenylamino)isobenzofuran-1(3H)-one, the fused-ring system was found to be essentially planar, with a root-mean-square deviation for the fitted atoms of 0.031 Å. researchgate.net

Computational methods, such as ab initio calculations, complement experimental data from NMR and X-ray diffraction, providing insights into the relative energies of different conformations and the barriers to their interconversion. psu.edu This analysis is vital for understanding how the molecule interacts with chiral environments, such as biological receptors or chiral stationary phases in chromatography.

Chiral Resolution Methods and Enantiomeric Excess Determination

When an enantioselective synthesis is not employed, a racemic mixture of this compound is produced. The separation of this mixture into its constituent enantiomers is known as chiral resolution. wikipedia.org

Chiral Resolution Methods:

A prevalent method for chiral resolution is the formation of diastereomeric derivatives. wikipedia.org This involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orgnih.gov For related benzofuran-3-ols, resolution has been achieved by transesterification with an enantiopure agent like (R)-pentolactone, followed by chromatographic separation of the resulting diastereomeric esters. ias.ac.inresearchgate.net

Another powerful technique is chiral chromatography. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation on an analytical or preparative scale. nih.govmdpi.com

Enantiomeric Excess (ee) Determination:

Once a resolution or an enantioselective synthesis is performed, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. The ee quantifies the excess of one enantiomer over the other. thieme-connect.de

Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods, where the enantiomers are separated on a chiral column and their relative peak areas are used to calculate the ee.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The sample is reacted with an enantiopure CDA to form diastereomers. scielo.br In the NMR spectrum of this mixture, specific signals for each diastereomer will appear at different chemical shifts, and the integration of these signals allows for the determination of the enantiomeric ratio. scielo.br

NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift differences in the NMR spectrum without the need for covalent modification. thieme-connect.de

Fluorescence-Based Assays: Modern high-throughput methods have been developed that use the dynamic self-assembly of chiral compounds with fluorescent ligands to form diastereomeric complexes. The differential fluorescence of these complexes can be used to rapidly determine the ee. nih.gov

Table 3: Methods for Chiral Resolution and Enantiomeric Excess Determination

Method Principle Application Reference
Diastereomeric Salt/Ester Crystallization Formation of separable diastereomers with different solubilities. Preparative Resolution ias.ac.inresearchgate.netwikipedia.org
Chiral Chromatography (HPLC, GC) Differential interaction of enantiomers with a chiral stationary phase. Analytical ee & Preparative Resolution nih.govmdpi.com
NMR with Chiral Derivatizing Agents Covalent conversion to diastereomers with distinct NMR signals. Analytical ee Determination scielo.br

| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with different emission properties. | High-Throughput ee Screening | nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a molecule like 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as structural optimization.

This process computationally "builds" the molecule and systematically adjusts its bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible energy. The result is a highly accurate, predicted structure. For instance, a study on similar perovskite compounds utilized DFT to determine optimal lattice constants, which served as a foundation for further property computations.

From this optimized structure, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior. Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites).

In a theoretical study on a different compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, DFT calculations using the B3LYP/6-31G(d,p) basis set were performed to analyze FMOs, surface analyses, and various reactivity descriptors.

Table 1: Representative Data from DFT Structural Optimization (Hypothetical) This table is a hypothetical representation of typical data obtained from DFT calculations for an organic molecule, as specific data for this compound is not available in the cited literature.

ParameterOptimized Value
Total Energy (Hartree)-X.XXXXXX
HOMO Energy (eV)-Y.YY
LUMO Energy (eV)+Z.ZZ
HOMO-LUMO Gap (eV)A.AA
Dipole Moment (Debye)B.BB

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. For this compound, this could involve studying its formation from a precursor like 2-benzoylbenzaldehyde (B91356) or its subsequent reactions.

The process involves:

Identifying Reactants, Products, and Intermediates: The starting and ending points of the reaction are defined, along with any stable molecules formed along the way.

Locating Transition States (TS): A transition state is the highest energy point on the reaction pathway connecting reactants to products. Computational algorithms are used to find the precise geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate. A lower activation energy implies a faster reaction.

For example, computational studies on the synthesis of β-amino carbonyl compounds have been used to understand the reaction mechanism, demonstrating the utility of these methods. By modeling the entire reaction coordinate, chemists can gain a deep understanding of bond-breaking and bond-forming events, substituent effects, and the role of catalysts.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can predict the spectroscopic signatures of a molecule with remarkable accuracy, which is invaluable for confirming its identity when synthesized.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond. These predicted frequencies and their intensities can be compared directly with experimental IR spectra to aid in peak assignment. For instance, a study on phenylpropiolonitrile used calculations to predict vibrational bands.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the magnetic shielding of each nucleus (e.g., ¹H and ¹³C). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one is a powerful method for structure verification. In a study of a complex organic molecule, calculated NMR chemical shifts showed good agreement with experimental data.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how theoretical spectroscopic data would be compared to experimental results. The values are for illustrative purposes only.

ParameterCalculated ValueExperimental Value
IR: ν(O-H) stretch (cm⁻¹)34503465
IR: ν(C-O-C) stretch (cm⁻¹)10801092
¹H NMR: δ(H on C1) (ppm)6.156.20
¹³C NMR: δ(C1) (ppm)101.2101.8

Conformational Energy Landscape Analysis

Molecules with rotatable single bonds, like the bond connecting the phenyl group to the benzofuran (B130515) core in this compound, can exist in multiple spatial arrangements called conformations. A conformational energy landscape analysis maps the potential energy of the molecule as a function of these rotations.

This analysis is performed by systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. The resulting potential energy surface reveals:

Energy Minima: These correspond to the most stable, low-energy conformations (conformers) that the molecule is most likely to adopt.

Energy Maxima: These represent high-energy transition states that are the barriers to rotation between different stable conformers.

Understanding the conformational landscape is important as the molecule's shape can influence its physical properties and biological activity. The analysis provides insight into the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Research Applications of 3 Phenyl 1,3 Dihydro 2 Benzofuran 1 Ol and Its Derivatives Excluding Biological/pharmacological Contexts

Role as Intermediates in the Synthesis of Other Heterocyclic Systems

The class of compounds to which 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol belongs, namely phthalans and phthalides (isobenzofuranones), are recognized as important building blocks in organic synthesis. They serve as precursors for a variety of other heterocyclic systems.

A notable application involves the use of 1,3-dihydro-2-benzofuran-1-ols as starting materials for the synthesis of 1-aminophthalans. An efficient method has been developed utilizing an intramolecular oxa-Mannich reaction. In this process, 1,3-dihydro-2-benzofuran-1-ols react with p-toluenesulfonylamine in the presence of a base like cesium carbonate to yield 1-aminophthalan derivatives. This reaction demonstrates the utility of the dihydrobenzofuranol moiety as a precursor to nitrogen-containing heterocyclic systems.

Furthermore, derivatives such as 2-benzofuran-1(3H)-ones (phthalides) are key intermediates for producing 2,3-dihydro-1H-isoindol-1-one derivatives. In a specific example aiming for the synthesis of the isoindolo[2,1-a]quinoline scaffold, a phthalide (B148349) derivative, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, was synthesized through a Claisen-Schmidt type condensation. This highlights how the core benzofuranone structure can be elaborated into more complex, fused heterocyclic systems.

The transformation of 2,3-dihydrobenzofurans, which can be derived from compounds like this compound, into other benzofuran (B130515) isomers has also been explored. Depending on the reaction conditions, these intermediates can be selectively converted into 3-formylbenzofurans or 3-acylbenzofurans, which are themselves useful synthetic precursors.

Potential Applications in Materials Science

The benzofuran scaffold is increasingly being investigated for its potential in materials science, owing to its rigid, planar structure and tunable electronic properties. Derivatives of this compound are being explored for applications such as photochromic materials, hole-transporting materials, and photosensitizers.

Photochromism

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. Derivatives of benzofuran have shown promise in this area. For instance, diarylethene derivatives incorporating benzofuran heteroaryl groups, such as bis(2-alkyl-1-benzofuran-3-yl)perfluorocyclopentene, have been synthesized and studied for their photochromic behavior. These compounds were found to exhibit photochromic reactivity not only in solution but also in the single-crystalline phase, which is a desirable property for applications in optical data storage and molecular switches.

Hole-Transporting Materials (HTMs)

In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials are a critical component for efficient device performance. They facilitate the extraction and transport of positive charge carriers (holes) from the perovskite layer to the electrode. The development of efficient and stable HTMs is a major focus of research.

Dibenzofuran-based derivatives have emerged as a promising class of HTMs. Molecular engineering, by incorporating units like p-methoxyaniline-substituted dibenzofurans into oligomeric structures, has been shown to enhance material properties. Extending the π-conjugation in these systems can lead to deeper HOMO energy levels, improved thermal stability, and significantly increased hole mobility. In one study, an oligomer named tDBF, based on a dibenzofuran (B1670420) structure, was used to create a flexible perovskite solar cell with a power conversion efficiency of 19.46%. Another study on spiro-type HTMs with dibenzofuran units demonstrated an impressive power conversion efficiency of 23.38%, outperforming the commercial benchmark, spiro-OMeTAD. The favorable properties of these materials are attributed to their ability to form dense, uniform films and their efficient charge transfer capabilities.

Photosensitizers

Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. They are crucial in applications like photodynamic therapy and solar energy conversion. While direct application of this compound as a photosensitizer is not widely reported, its derivatives can be incorporated into larger, more complex photosensitizing molecules. For example, research into novel photosensitizers has involved the synthesis of complex structures like carboxyalkyloxy tetraphenylporphyrin (B126558) derivatives. The synthesis of such complex molecules often relies on versatile intermediates, and the benzofuran scaffold represents a potential building block for creating novel photosensitizers with tailored properties.

Future Directions in Academic Research on 3 Phenyl 1,3 Dihydro 2 Benzofuran 1 Ol

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives has traditionally relied on classical methods that may not align with modern principles of green chemistry. Future research must prioritize the development of synthetic routes to 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol that are both efficient and environmentally benign. A primary goal is to improve atom economy, which measures the efficiency of a chemical process in converting reactants into the final product. primescholars.com Many classical syntheses, such as those involving stoichiometric quantities of activating or protecting groups, can exhibit poor atom economy even with high chemical yields. primescholars.com

Future synthetic strategies should explore innovative catalytic systems that minimize waste and energy consumption. For instance, methodologies employing visible light photoredox catalysis, which have been successfully used for related 2,3-dihydrobenzofuran (B1216630) structures, could offer a mild and sustainable alternative. mdpi.com Other promising avenues include cobalt-catalyzed reductive cyclization cascades that use environmentally benign hydrogen sources like isopropanol. organic-chemistry.org The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor, would further enhance sustainability by reducing solvent usage and purification steps. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Methodology Potential Advantages Key Research Challenge
Photoredox Catalysis Utilizes visible light, mild reaction conditions, high functional group tolerance. mdpi.com Identification of suitable photosensitizers and reaction conditions for the specific substrate.
Transition Metal-Catalyzed Reductive Cyclization High atom economy, potential for stereocontrol, use of benign reductants. organic-chemistry.org Catalyst screening and optimization to prevent side reactions and ensure high chemoselectivity.
Enzyme-Mediated Synthesis High selectivity (chemo-, regio-, stereo-), biodegradable catalysts, aqueous reaction media. Discovery or engineering of enzymes capable of catalyzing the target transformation.
One-Pot Tandem Reactions Reduced solvent waste, time and energy savings, minimized handling of intermediates. rsc.org Designing a compatible reaction sequence where catalysts and conditions for one step do not interfere with the next.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound scaffold, which contains a cyclic hemiacetal moiety, possesses inherent reactivity that is ripe for exploration. Future research should move beyond simple derivatization to uncover novel and potentially unprecedented chemical transformations. The hemiacetal is in equilibrium with its ring-opened aldehyde-alcohol form, presenting opportunities for both cyclic and acyclic reaction pathways.

A key area of investigation would be the controlled rearrangement of the dihydrobenzofuran core. Studies on related 3-hydroxy-2,3-dihydrobenzofurans have shown that they can undergo rearrangement to form 2,3-dihydrobenzofuran-2-ones, demonstrating the migratory aptitude of substituents on the heterocyclic ring. arkat-usa.org Similarly, the selective transformation of 2,3-dihydrobenzofurans into different benzofuran isomers by carefully selecting acidic or basic conditions highlights the tunability of the system's reactivity. nih.gov Investigating the behavior of this compound under various catalytic conditions (e.g., Lewis acids, Brønsted acids, transition metals) could lead to the discovery of valuable skeletal reorganizations. Furthermore, subjecting the molecule to oxidative conditions could trigger dearomatization and cyclization cascades, similar to transformations observed in other furan-containing systems, yielding complex polycyclic structures. nih.gov

Table 2: Potential Novel Transformations for Investigation

Reaction Class Description Potential Outcome
Acid/Base Catalyzed Rearrangement Treatment with specific acids or bases to induce ring-opening followed by recyclization or substituent migration. arkat-usa.orgnih.gov Selective formation of isomeric structures such as 2-benzoyl-2,3-dihydrobenzofuran (B14563940) or other substituted benzofurans.
Oxidative Skeletal Reorganization Reaction with hypervalent iodine or other oxidants to trigger dearomatization of the phenyl ring or oxidation of the furan (B31954) ring. nih.gov Access to complex, spirocyclic, or bridged heterocyclic systems.
Reductive Ring Opening/Cleavage Use of strong reducing agents to cleave the C-O bond of the hemiacetal. Formation of functionalized 2-(hydroxymethyl)phenyl derivatives.
Transition-Metal Catalyzed Cross-Coupling Activation of the C-O bond for cross-coupling reactions. Direct functionalization at the C1 position with carbon or heteroatom nucleophiles.

Advanced Investigations into Stereochemical Control and Chiral Catalysis

This compound possesses two stereogenic centers at the C1 and C3 positions. Consequently, the molecule can exist as four distinct stereoisomers. The biological activity of chiral molecules is often dependent on their specific configuration, as demonstrated in related N-alkyl-isatin acylhydrazone derivatives where biological potency was found to reside in a single enantiomer. nih.gov Therefore, a critical future direction is the development of synthetic methods that can control both the relative (cis/trans) and absolute (R/S) stereochemistry of these centers.

Future research should focus on asymmetric synthesis. This could involve the diastereoselective reduction of a precursor ketone, 3-phenyl-2-benzofuran-1(3H)-one, where a chiral directing group or catalyst influences the facial approach of a reducing agent. More advanced strategies would employ enantioselective catalysis. For example, the use of chiral organocatalysts to promote an enantioselective intramolecular oxa-Michael reaction of a suitable precursor could establish the stereochemistry of the dihydrobenzofuran ring system with high enantiopurity. organic-chemistry.org The development of chiral Lewis acids or transition metal complexes to catalyze the cyclization of an appropriate acyclic precursor represents another promising frontier for achieving precise stereochemical control.

Table 3: Strategies for Stereochemical Control

Strategy Approach Expected Outcome
Diastereoselective Synthesis Use of a chiral auxiliary on the precursor to direct the stereochemical outcome of a key bond-forming step. Control over the relative stereochemistry (cis vs. trans isomers).
Organocatalytic Asymmetric Cyclization Employing a small, chiral organic molecule (e.g., a cinchona alkaloid derivative) to catalyze the key ring-forming reaction. organic-chemistry.org High enantiomeric excess (ee) for a specific enantiomer.
Transition-Metal Asymmetric Catalysis Using a chiral ligand-metal complex to catalyze an asymmetric cyclization or reduction step. High turnover numbers and excellent enantioselectivity.
Enzymatic Resolution/Desymmetrization Using enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture or to desymmetrize a prochiral substrate. Access to enantiopure starting materials or products.

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research that should be applied to this compound. scienceopen.com Computational tools, particularly those based on Density Functional Theory (DFT), can provide deep insights into molecular properties, reaction mechanisms, and spectral characteristics before a single experiment is performed. researchgate.net

Future research programs should adopt a workflow where computational studies guide experimental efforts. For example, DFT calculations can be used to:

Predict the relative thermodynamic stabilities of the cis and trans diastereomers.

Model the transition states of potential synthetic reactions to predict feasibility and selectivity.

Simulate NMR, IR, and other spectral data to aid in the characterization of new compounds. scienceopen.com

Investigate the mechanism of novel rearrangements or transformations to understand how and why they occur. researchgate.net

These in silico predictions can significantly reduce the number of experiments needed, saving time, resources, and labor. scienceopen.com The experimental results, in turn, provide feedback to refine the computational models, creating a virtuous cycle of discovery. This integrated approach has been successfully used to predict and validate the biological targets of novel compounds and can be instrumental in exploring the chemical space around this compound. scienceopen.comnih.gov

Table 4: Synergy Between Computational and Experimental Methods

Research Question Computational Approach (Prediction) Experimental Approach (Validation)
Most Stable Isomer? Calculate the relative energies of all four stereoisomers using DFT. Synthesize and separate isomers; determine their ratios under equilibrating conditions.
Feasibility of a Novel Reaction? Model the reaction pathway and calculate the activation energy barriers. researchgate.net Attempt the reaction in the lab under various conditions.
Structure of an Unknown Product? Predict 1H and 13C NMR chemical shifts for plausible structures. scienceopen.com Isolate the product and acquire its NMR, MS, and IR spectra.
Why is a Reaction Selective? Analyze the transition state geometries and energies for competing pathways. Perform kinetic studies and analyze product distributions.

Expanding Non-Biological Material Science Applications

While much of the research on benzofuran and dihydrobenzofuran scaffolds has been driven by their biological activities, their unique photophysical and electronic properties remain largely under-explored for non-biological applications. nih.govscienceopen.com A significant future direction is to investigate this compound as a building block for advanced functional materials.

The combination of a rigid heterocyclic core, a π-rich phenyl group, and a reactive hydroxyl handle makes this molecule an attractive candidate for polymer and materials chemistry. Research should be directed toward its potential use in:

Organic Electronics: The benzofuran moiety is an electron-rich heterocycle. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The phenyl and hydroxyl groups provide sites for further functionalization to tune electronic properties and solubility.

Fluorescent Sensors: Benzofuran derivatives are known to exhibit fluorescence. scienceopen.com Future work could involve synthesizing derivatives of the title compound and evaluating their response to various analytes (e.g., metal ions, anions, pH changes), potentially leading to new chemical sensors.

Chiral Materials: Given the inherent chirality of the molecule, enantiopure forms could be used as chiral dopants in liquid crystal displays or as monomers for the synthesis of chiral polymers with applications in asymmetric catalysis or separations.

Table 5: Potential Material Science Applications

Application Area Rationale Key Research Objective
Organic Light-Emitting Diodes (OLEDs) The aromatic and heterocyclic core can function as a charge-transporting or emissive unit. Synthesize derivatives with extended conjugation and evaluate their electroluminescent properties.
Polymer Synthesis The hydroxyl group can act as an initiation site for ring-opening polymerization or a handle for polycondensation reactions. Polymerize the monomer and characterize the resulting material's thermal, mechanical, and optical properties.
Chiral Dopants The molecule's rigid, chiral structure can induce a helical twist in a liquid crystal host. Synthesize enantiopure isomers and measure their helical twisting power in nematic liquid crystals.
Molecular Recognition The specific 3D arrangement of functional groups could allow for selective binding to other molecules. Investigate its use as a stationary phase in chiral chromatography or as a host in supramolecular chemistry.

Q & A

Q. What pharmacological pathways are influenced by this compound derivatives?

  • Methodological Answer : Analogous benzofuran compounds inhibit NF-κB by blocking IκBα phosphorylation (e.g., immunoblot analysis in RAW264.7 cells). Dose-dependent assays (e.g., 100 µM PPP in LPS-stimulated cells) and kinase inhibition studies (Src/Syk) are critical for mechanistic validation .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2. QSAR studies using PubChem descriptors (e.g., topological polar surface area) correlate substituent effects with activity .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) induce stereocontrol. Ongoing work focuses on oxa-Mannich reactions with enantiopure amines .

Q. What analytical techniques address discrepancies in purity assessment of synthetic batches?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient), GC-MS (for volatile byproducts), and ¹H/¹³C NMR (integration of diastereomer peaks). Quantitative 2D DOSY NMR distinguishes oligomers from monomers .

Q. What safety protocols are recommended for handling this compound in lab settings?

  • Methodological Answer : Follow ECHA guidelines: use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Store under nitrogen at 4°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.